N,N,1,1-Tetramethyl-1-propylsilanamine

描述

Contextualizing Silanamines within Organosilicon Chemistry

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. nih.gov These compounds are notable for their diverse applications, stemming from the unique properties imparted by the silicon atom. Silanes, which have the general formula R₄Si, where R can be a variety of organic or inorganic substituents, form the bedrock of this field. rsc.org

Silanamines are a specific class of organosilicon compounds defined by the presence of a covalent bond between a silicon and a nitrogen atom. This Si-N bond is a key feature, influencing the reactivity and physical properties of the molecule. The chemistry of silanamines is a part of the broader study of silicon compounds with bonds to heteroatoms, which also includes siloxanes (Si-O) and silazanes (Si-N-Si). nih.gov The polarity of the Si-N bond and the presence of lone pair electrons on the nitrogen atom make silanamines valuable reagents and precursors in chemical synthesis. rsc.orgrsc.org Their utility is often seen in their role as coupling agents, surface modifiers, and as building blocks for more complex silicon-containing polymers. hskbrchemical.compowerchemical.comsinosil.com

Historical Development of Silanamine Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. nih.gov However, it was the extensive work of Frederic S. Kipping in the early 20th century that laid the groundwork for the field. nih.govnih.gov Kipping's research, spanning several decades, introduced the term "silicone" and demonstrated the synthesis of various organosilicon compounds using Grignard reagents. nih.govgelest.comelsevier.es

While early research focused heavily on siloxanes, which form the backbone of silicone polymers, the study of silanamines gained momentum as chemists recognized their unique reactivity. The development of methods to form the Si-N bond, such as the reaction of chlorosilanes with amines, was a critical step. rsc.org This reaction, known as aminolysis, is a foundational method for synthesizing aminosilanes. More recent advancements have focused on developing more atom-economical and sustainable methods, such as the catalytic dehydrocoupling of silanes and amines. rsc.orgrsc.org The exploration of silanamines has been driven by their potential applications in materials science and as reagents in organic synthesis. hskbrchemical.compowerchemical.comnih.gov

N,N,1,1-Tetramethyl-1-propylsilanamine: Position within the Silanamine Class

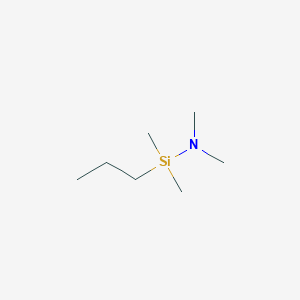

This compound, interpreted as N,N-dimethyl-1,1-dimethyl-1-propylsilanamine, is a tertiary aminosilane (B1250345). Its structure features a central silicon atom bonded to two methyl groups, a propyl group, and a dimethylamino group. This places it within the category of non-hydrolyzable aminosilanes, as it lacks a direct bond from silicon to a readily hydrolyzable group like an alkoxy or halogen substituent.

The key structural features that define its position within the silanamine class are:

Tertiary Amine Functionality: The nitrogen atom is bonded to two methyl groups, making it a tertiary amine.

Quaternary Silicon Center: The silicon atom is bonded to four carbon/nitrogen atoms, giving it a tetrahedral geometry.

Alkyl Substituents on Silicon: The presence of methyl and propyl groups on the silicon atom influences its steric and electronic properties.

These features suggest that this compound would share characteristics with other well-studied tertiary aminosilanes like (N,N-dimethylamino)trimethylsilane. gelest.comchembk.com Its reactivity would be dominated by the properties of the Si-N bond and the basicity of the nitrogen atom. Due to the absence of hydrolyzable groups on the silicon, it would be expected to be relatively stable towards water compared to alkoxy- or chlorosilanes. nih.gov

Structure

3D Structure

属性

IUPAC Name |

N-[dimethyl(propyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NSi/c1-6-7-9(4,5)8(2)3/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAKLMDFRBFOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20824240 | |

| Record name | N,N,1,1-Tetramethyl-1-propylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77303-23-2 | |

| Record name | N,N,1,1-Tetramethyl-1-propylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of N,n,1,1 Tetramethyl 1 Propylsilanamine Analogues

Fundamental Reaction Types of Silanamines

Silanamines undergo several fundamental types of reactions, primarily centered around the reactivity of the Si-N bond. These reactions can be broadly categorized into nucleophilic substitutions at the silicon center, electrophilic reactions involving the nitrogen atom, and cleavage of the Si-N bond.

Nucleophilic substitution at the silicon atom is a predominant reaction pathway for silanamines. These reactions can proceed through mechanisms analogous to those seen in carbon chemistry, namely SN1 and SN2 pathways, although the specifics for silicon can differ significantly.

The SN2-type mechanism is common for many silanamines and involves a backside attack by a nucleophile on the silicon atom, leading to the displacement of the amino group. organic-chemistry.org This process typically proceeds with an inversion of configuration at the silicon center. The transition state involves a pentacoordinate silicon species. The rate of an SN2 reaction at silicon is influenced by the steric bulk of the substituents on the silicon atom and the nature of the nucleophile and the leaving group.

In contrast, an SN1-type mechanism, which involves the formation of a transient silicenium ion (R₃Si⁺) intermediate, is less common but can be favored under specific conditions. researchgate.net The formation of the planar carbenium ion analogue allows for nucleophilic attack from either face, potentially leading to racemization if the silicon center is chiral. organic-chemistry.org The stability of the silicenium ion is a critical factor, and its formation can be promoted by polar solvents and good leaving groups. organic-chemistry.org

The choice between an SN1 and SN2 pathway is influenced by several factors, as summarized in the table below.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate Structure | Tertiary or sterically hindered silicon center | Primary or sterically unhindered silicon center |

| Nucleophile | Weak nucleophile | Strong nucleophile |

| Leaving Group | Good leaving group (stabilizes negative charge) | Good leaving group |

| Solvent | Polar protic solvents | Polar aprotic solvents |

While nucleophilic attack at silicon is common, the nitrogen atom of the Si-N bond can also exhibit nucleophilic character and react with electrophiles. However, a more significant class of electrophilic reactions involves the interaction of the entire Si-N bond with an electrophile. For instance, reactions with strong acids can lead to the protonation of the nitrogen atom, making the amino group a better leaving group and facilitating subsequent nucleophilic substitution at the silicon center.

The silicon-nitrogen bond in silanamines is susceptible to cleavage by a variety of reagents. researchgate.net This reactivity is fundamental to their use as silylating agents and in the synthesis of other organosilicon compounds.

Common reagents that effect Si-N bond cleavage include:

Protic Reagents: Water, alcohols, and acids can readily cleave the Si-N bond. Hydrolysis, for example, results in the formation of a silanol (B1196071) (R₃SiOH) and the corresponding amine.

Halogenating Agents: Reagents such as hydrogen halides (e.g., HCl, HBr) or acyl halides can cleave the Si-N bond to form halosilanes (R₃SiX) and an ammonium (B1175870) salt or an amide, respectively.

Organometallic Reagents: Grignard reagents and organolithium compounds can react with silanamines, leading to the formation of a new carbon-silicon bond and a metal amide.

The ease of cleavage is influenced by the substituents on both the silicon and nitrogen atoms. Electron-withdrawing groups on the nitrogen can increase the lability of the Si-N bond.

Stereochemical Aspects in Silanamine Reactions

The stereochemical outcome of reactions at a chiral silicon center in a silanamine provides valuable insight into the reaction mechanism. As mentioned, SN2 reactions at silicon typically proceed with a predictable inversion of configuration. organic-chemistry.org This is a consequence of the backside attack of the nucleophile.

Conversely, reactions that proceed through a planar, tricoordinate silicenium ion intermediate (SN1 mechanism) are expected to lead to racemization, as the nucleophile can attack from either side of the plane with equal probability. organic-chemistry.org The study of the stereochemistry of these reactions is crucial for the asymmetric synthesis of chiral organosilicon compounds. The choice of reactants, catalysts, and reaction conditions can influence the stereochemical course of the reaction. youtube.com

Reaction Kinetics and Rate Laws for Silanamine Transformations

The study of reaction kinetics provides quantitative information about the rates of silanamine transformations and the factors that influence them. The rate law for a reaction describes the mathematical relationship between the reaction rate and the concentration of reactants. libretexts.org

For a typical SN2 reaction of a silanamine with a nucleophile (Nu): R₃Si-NR'₂ + Nu⁻ → R₃Si-Nu + NR'₂⁻

Here, k is the rate constant. The value of k is dependent on temperature and the nature of the solvent. libretexts.org

For reactions proceeding via an SN1 mechanism, the rate-determining step is the unimolecular dissociation of the silanamine to form a silicenium ion. youtube.com Therefore, the rate law is typically first order with respect to the silanamine and independent of the nucleophile concentration: Rate = k[R₃Si-NR'₂]

Determining the experimental rate law is essential for elucidating the reaction mechanism. ox.ac.uk This is often achieved by measuring the initial reaction rates at varying concentrations of reactants.

| Reaction Type | General Rate Law | Overall Order |

| SN2 | Rate = k[Silanamine][Nucleophile] | 2 |

| SN1 | Rate = k[Silanamine] | 1 |

Investigation of Intermediates and Transition States in Silanamine Reactions

The direct observation of reaction intermediates and transition states is often challenging due to their transient nature. tutorchase.comstackexchange.com However, their existence and structure can be inferred from experimental evidence and computational studies.

Intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. stackexchange.com They correspond to local energy minima on the reaction coordinate diagram. stackexchange.com In the context of silanamine reactions, a key potential intermediate is the silicenium ion in an SN1 pathway. While often short-lived, under specific conditions, stable silicenium ions have been prepared and characterized.

Transition states represent the highest energy point along the reaction coordinate for an elementary step. tutorchase.com They are not stable species and cannot be isolated. stackexchange.comreddit.com For an SN2 reaction at silicon, the transition state is a pentacoordinate species where the incoming nucleophile and the outgoing leaving group are both partially bonded to the silicon atom. Computational chemistry plays a crucial role in modeling the geometry and energy of these transition states, providing insights into the reaction pathway and activation energy. researchgate.net

The investigation of these transient species is fundamental to a deep understanding of the reaction mechanisms of silanamines and their analogues.

Catalytic Applications and Reagent Roles of N,n,1,1 Tetramethyl 1 Propylsilanamine and Derivatives

Silanamines as Catalysts in Organic Transformations

Silanamines and their derivatives are increasingly recognized for their catalytic activity in a variety of organic transformations. The nature of the silicon-nitrogen bond imparts unique electronic and steric properties, enabling these compounds to facilitate reactions through several mechanistic pathways. Their applications range from acting as bases to participating in sophisticated metal-catalyzed coupling reactions.

Applications in Base Catalysis for Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks. mdpi.com Many of these transformations, such as aldol (B89426) condensations and Michael additions, rely on base catalysis to generate a key carbon nucleophile. researchgate.netnih.gov The nitrogen atom in silanamines, including N,N,1,1-Tetramethyl-1-propylsilanamine, possesses a lone pair of electrons and can function as a base.

While strong inorganic bases are common, the use of soluble, non-metallic organic bases can offer advantages in terms of milder reaction conditions and improved selectivity. Silanamines can act as such organobases. In a related context, catalytic C-C bond-forming reactions have been successfully performed where a nitrogen atom is temporarily protected and activated, a role that silylation can fulfill. nih.gov For instance, the addition of nitroalkanes to aldehydes (Henry reaction) is a classic C-C bond-forming reaction promoted by base catalysts. nih.gov The basicity of the dimethylamino group in the title compound makes it a potential catalyst for such transformations.

Role in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C, C-N, and other bonds. mdpi.com Silanamines have carved out a niche in this area, particularly in C-N bond formation, such as the Buchwald-Hartwig amination. In certain contexts, N-silylamines are used as effective surrogates for free amines. rsc.orgnih.gov This approach is particularly advantageous in specific solvent systems like supercritical carbon dioxide, where using a free amine can lead to the undesirable formation of carbamic acid. rsc.orgnih.gov The silylated amine avoids this side reaction, and the Si-N bond is easily cleaved during workup to yield the final amine product.

The broader field of silicon-based cross-coupling, such as the Hiyama coupling, involves the reaction of organosilanes with organic halides. sigmaaldrich.com Mechanistic studies suggest that many of these reactions proceed through a highly reactive silanolate intermediate, which can be generated in situ. gelest.com While the direct cross-coupling of robust trialkylsilanes can be challenging, methods are continuously being developed to activate the C-Si bond for these transformations. sigmaaldrich.comupenn.edu The use of specialized palladium catalysts and ligands is often key to facilitating these reactions. nih.govyoutube.com

Proposed Catalytic Cycles Involving Silanamine Species

The involvement of silanamines in catalytic cycles can occur in several ways, most notably in metal-catalyzed processes like dehydrocoupling and cross-coupling. capes.gov.brcdnsciencepub.comrsc.orgacs.orgacs.org The dehydrocoupling of amines and silanes to form silylamines is a highly atom-efficient reaction catalyzed by a range of transition metal, main group, and f-element complexes, producing H₂ as the only byproduct. cdnsciencepub.comrsc.orgacs.org

A generalized catalytic cycle for the palladium-catalyzed C-N cross-coupling using a silylamine can be proposed (Figure 1).

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. youtube.com

Transmetalation/Coordination : The N-silylamine then interacts with the Pd(II) complex. This step is complex and may involve direct coordination of the silylamine or its conversion to a more reactive species. Mechanistic studies on related silicon cross-coupling reactions suggest that an intermediate silanolate, formed via hydrolysis or with an activator, is often the active nucleophile that engages with the palladium center. gelest.com

Reductive Elimination : The final step is the reductive elimination of the new aryl-amine (Ar-N) bond, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

In other systems, such as the catalytic synthesis of ammonia (B1221849) or hydrazine (B178648) from dinitrogen, silylamines are the product of N₂ reduction, and the catalytic cycle involves the regeneration of a low-valent metal complex capable of binding and activating N₂. pnnl.gov In ruthenium-catalyzed reactions, a proposed mechanism for the O-borylation of silanols involves the oxidative addition of the silanol (B1196071) to the metal center, followed by insertion and reductive elimination, a pathway that shares mechanistic principles with cycles involving silanamines. researchgate.net

Figure 1: Proposed Catalytic Cycle for Pd-Catalyzed C-N Cross-Coupling with a Silylamine

This is a simplified representation. The transmetalation step (B to C) may involve activators or prior transformation of the silylamine.

Silanamines as Protecting Group Reagents

One of the most widespread applications of silicon-containing reagents is in the protection of reactive functional groups. fishersci.cauchicago.edu Silylation is the process of introducing a silyl (B83357) group, such as the propyl(dimethyl)silyl group from this compound, onto a molecule to temporarily block a reactive site. wikipedia.org This strategy is fundamental in multi-step synthesis, preventing unwanted side reactions. uchicago.edu

Silylating agents are most commonly used to protect functional groups with active hydrogens, such as alcohols, amines, carboxylic acids, and thiols. fishersci.cagelest.comshinetsusilicones.com The resulting silyl ethers or silylamines are generally stable under a wide range of conditions, including exposure to basic reagents, organometallics, and certain oxidizing or reducing agents. wikipedia.orggelest.com

The introduction of the silyl group typically occurs via a nucleophilic substitution reaction where the heteroatom (e.g., oxygen from an alcohol) attacks the electrophilic silicon atom of a silylating agent like a silyl chloride or a silylamine. wikipedia.orgcatalysis.blog Silylamines like N,N-Dimethyltrimethylsilylamine (a close analog of the title compound) are known to be potent silylating reagents. researchgate.net

The stability of the resulting protected group can be fine-tuned by changing the steric bulk of the substituents on the silicon atom. wikipedia.orgfiveable.me Bulkier silyl groups are more stable and can be used for selective protection of less sterically hindered functional groups. wikipedia.orggelest.com Deprotection, or removal of the silyl group, is typically achieved under mild conditions, most commonly using a source of fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF) due to the exceptionally high strength of the silicon-fluorine bond, or by using acidic conditions. catalysis.blogfiveable.me

Table 1: Relative Stability of Common Silyl Protecting Groups

A general guide to stability against acidic and basic hydrolysis. Stability increases down the table.

| Silyl Group Abbreviation | Full Name | Stability to Acid | Stability to Base |

| TMS | Trimethylsilyl (B98337) | Low | Low |

| TES | Triethylsilyl | Moderate | Moderate |

| TBS / TBDMS | tert-Butyldimethylsilyl | High | High |

| TIPS | Triisopropylsilyl | High | Very High |

| TBDPS | tert-Butyldiphenylsilyl | Very High | High |

| Data sourced from general principles outlined in references fishersci.cawikipedia.orgfiveable.megelest.com. |

This compound as a Precursor in Synthetic Pathways

Beyond its direct use, this compound can serve as a valuable precursor or intermediate in the synthesis of other complex molecules and reagents. Its chemical structure allows it to act as a donor of either the propyl(dimethyl)silyl group or the dimethylamino group.

Drawing parallels from its well-studied analog, (Dimethylamino)trimethylsilane (TMSDMA), the title compound can be expected to participate in similar transformations. cymitquimica.com For example, TMSDMA is used as a reagent in the synthesis of phosphoramidites, which are key building blocks in oligonucleotide synthesis. cymitquimica.com It also participates in nucleophilic substitution reactions where it transfers its trimethylsilyl group to an electrophilic substrate.

Furthermore, tertiary amines are key intermediates for producing a wide range of fine chemicals, including surfactants and functional materials. researchgate.net By reacting with various electrophiles, this compound can be a starting point for constructing more elaborate organosilicon compounds or for introducing the dimethylamino functionality into a target structure after cleavage of the Si-N bond. The reactivity of the Si-N bond with water and other protic sources, liberating dimethylamine, is a key feature of its chemistry. gelest.com

Ligand Design and Metal Complexation with N,n,1,1 Tetramethyl 1 Propylsilanamine Motifs

Silanamine Structures as Ligands in Coordination Chemistry

Silanamines, and more broadly, aminosilanes, serve as intriguing ligands in coordination chemistry due to the presence of both a soft Lewis basic nitrogen center and, in some cases, the potential for interaction with the silicon atom. The specific structure of N,N,1,1-Tetramethyl-1-propylsilanamine suggests its role as a chelating ligand, where the nitrogen of the dimethylamino group and the silicon atom can potentially coordinate to a metal center.

The coordination of the amino group to a metal is a well-established interaction in coordination chemistry. researchgate.net The lone pair of electrons on the nitrogen atom can readily form a dative bond with a Lewis acidic metal ion. wikipedia.org The silicon atom, while not a classical donor, can engage in various interactions with transition metals. These interactions can range from weak agostic-type interactions to formal oxidative addition of Si-H or Si-C bonds. rsc.org In the case of this compound, the ligand would likely act as an N-donor ligand, with the potential for the silicon to be involved in weaker interactions depending on the electronic properties of the metal center.

Chelation Effects and Resultant Coordination Geometries

The propyl linker between the dimethylamino group and the trimethylsilyl (B98337) group in this compound allows for the formation of a stable six-membered chelate ring upon coordination to a metal center through the nitrogen atom. Chelation, the process of forming a ring structure by a polydentate ligand bonding to a metal ion, generally imparts greater stability to the resulting complex compared to coordination with monodentate ligands. chemicalbook.com This is known as the chelate effect.

The coordination number and geometry of the resulting metal complex are influenced by several factors, including the size and charge of the metal ion, the steric bulk of the ligand, and the electronic properties of both the metal and the ligand. ias.ac.in For a bidentate ligand like this compound, several coordination geometries are possible. For instance, with a metal ion that favors a coordination number of four, a square planar or tetrahedral geometry could be adopted. nih.gov With a metal ion preferring a coordination number of six, an octahedral geometry would be expected, with the remaining coordination sites occupied by other ligands or solvent molecules. nih.gov

In complexes with related aminopropylsilane (B1237648) ligands, a variety of coordination geometries have been observed. For example, cobalt(II), nickel(II), and copper(II) complexes with 3-aminopropyltriethoxysilane (B1664141) and imidazole (B134444) have been reported to adopt octahedral geometries. researchgate.net The specific bond angles and lengths in the coordination sphere will be dictated by the interplay of steric repulsion between the bulky trimethylsilyl groups and the electronic preferences of the metal center.

Below is a table illustrating typical coordination geometries and the corresponding coordination numbers for metal complexes.

| Coordination Number | Geometry | Ideal Bond Angles |

| 4 | Tetrahedral | 109.5° |

| 4 | Square Planar | 90°, 180° |

| 6 | Octahedral | 90°, 180° |

Spectroscopic Probing of Silanamine-Metal Complexes

The formation and structure of metal complexes with silanamine ligands can be elucidated using various spectroscopic techniques, primarily NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment upon coordination. Changes in the chemical shifts of the protons and carbons in the propyl linker and the methyl groups on the nitrogen and silicon atoms can provide evidence of metal-ligand bond formation. For instance, the protons on the carbon adjacent to the nitrogen donor atom would be expected to show a downfield shift upon coordination due to the deshielding effect of the metal center. ¹⁵N NMR spectroscopy, where feasible, can provide more direct evidence of the nitrogen atom's involvement in coordination, with significant coordination shifts observed. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying changes in the vibrational modes of the ligand upon complexation. The stretching frequency of the C-N bond in the dimethylamino group would be expected to shift upon coordination to a metal. Additionally, new bands may appear in the far-IR region (typically below 600 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of the coordination bond. scirp.org For example, in metal complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, the coordination through the amine group was confirmed by shifts in the IR spectrum. rsc.org

The table below summarizes typical spectroscopic data for a related aminopropylsilane ligand and the expected changes upon coordination.

| Spectroscopic Technique | Key Functional Group | Typical Wavenumber/Chemical Shift (Free Ligand) | Expected Shift upon Coordination |

| IR Spectroscopy | ν(C-N) | ~1100-1250 cm⁻¹ | Shift to lower or higher frequency |

| IR Spectroscopy | ν(M-N) | - | Appearance of new band (~400-600 cm⁻¹) |

| ¹H NMR Spectroscopy | -CH₂-N | ~2.2-2.9 ppm | Downfield shift (Δδ > 0.2 ppm) |

| ¹³C NMR Spectroscopy | -CH₂-N | ~40-50 ppm | Downfield shift |

Theoretical Insights into Ligand-Metal Interactions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the nature of the bonding between silanamine ligands and metal centers. researchgate.net These computational methods can be used to predict the stable geometries of metal complexes, calculate the energies of the molecular orbitals involved in bonding, and analyze the electronic distribution within the complex.

For a ligand like this compound, theoretical studies can help to elucidate the nature of the silicon atom's interaction with the metal. While the primary bonding interaction is expected to be the dative bond from the nitrogen atom, DFT calculations can quantify the extent of any secondary Si-metal interaction. This can be achieved through techniques such as Natural Bond Orbital (NBO) analysis, which can reveal charge transfer between the ligand and the metal, and the Quantum Theory of Atoms in Molecules (QTAIM), which can identify bond critical points and characterize the nature of the interatomic interactions. nih.gov

Computational Chemistry and Theoretical Studies on N,n,1,1 Tetramethyl 1 Propylsilanamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N,N,1,1-Tetramethyl-1-propylsilanamine, these methods would provide a detailed picture of its electron distribution and energy levels.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for its balance of accuracy and computational cost. A detailed quantum-chemical study on aminosilanes has utilized DFT to understand reaction mechanisms and intermediates. nih.gov In a hypothetical DFT study of this compound, the primary goal would be to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

These calculations would typically employ a functional, such as B3LYP or M06-2X, and a basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations. kaust.edu.sa The results would provide the ground-state energy of the molecule and the spatial distribution of its electron density. From the electron density, various properties like atomic charges and electrostatic potential maps can be derived, offering insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Illustrative Data Table: Predicted Geometric Parameters from DFT

| Parameter | Predicted Value |

| Si-N Bond Length | ~1.75 Å |

| Si-C (propyl) Bond Length | ~1.88 Å |

| Si-C (methyl) Bond Length | ~1.87 Å |

| C-N-C Bond Angle | ~115° |

| Si-N-C Bond Angle | ~120° |

| Note: These are hypothetical values based on typical bond lengths and angles in similar aminosilane (B1250345) compounds and are for illustrative purposes only. |

Molecular Orbital Analysis and Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO would likely be localized on the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO, conversely, would likely be centered on the silicon atom, indicating its susceptibility to nucleophilic attack. This is consistent with the known chemistry of organosilicon compounds where the Si-C bond is polarized towards the more electronegative carbon atom. nih.gov

Illustrative Data Table: Predicted Electronic Properties from MO Analysis

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Note: These are hypothetical energy values for illustrative purposes, based on general knowledge of aminosilanes. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, including the identification of transient intermediates and the characterization of transition states. This is particularly valuable for understanding reactions that are difficult to study experimentally. Studies on the ammonolysis of silanes, for example, have used computational modeling to elucidate the reaction mechanism, involving a concerted process with a stable zwitterionic pentavalent adduct. researchgate.net

For this compound, one could model its reaction with various reagents, such as water (hydrolysis) or an electrophile. The process would involve locating the transition state structure for each step of the proposed reaction pathway. Vibrational frequency calculations are then performed to confirm that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Kinetic modeling can further be applied to simulate reaction rates under different conditions. kaust.edu.sa

Analysis of Noncovalent Interactions and Supramolecular Assembly

Noncovalent interactions, such as van der Waals forces, hydrogen bonds, and dipole-dipole interactions, are crucial in determining the three-dimensional structure of molecules and their aggregation behavior. nih.gov In the context of organosilicon compounds, intramolecular N→Si interactions have been a subject of interest, where the nitrogen lone pair can interact with the silicon center. kaust.edu.sa

For this compound, computational methods like Quantum Theory of Atoms in Molecules (QTAIM) could be employed to identify and characterize these weak interactions. nih.gov The analysis would involve locating bond critical points (BCPs) between non-covalently linked atoms and analyzing the electron density at these points. This can reveal the presence and relative strength of interactions that govern how the molecules pack in the solid state or interact in solution.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds. Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.gov For this compound, TD-DFT calculations could predict the electronic transitions and their corresponding absorption wavelengths.

Similarly, the vibrational frequencies (IR and Raman spectra) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, when scaled by an appropriate factor, often show good agreement with experimental spectra, aiding in the assignment of vibrational modes. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be computed, providing another layer of data for structural elucidation. The prediction of spectroscopic parameters for silanes and related compounds is a well-established application of computational chemistry. nih.gov

Illustrative Data Table: Predicted Spectroscopic Data

| Spectrum | Predicted Peak/Shift (Illustrative) | Assignment |

| IR | ~2950 cm⁻¹ | C-H stretching |

| IR | ~1050 cm⁻¹ | Si-C stretching |

| ¹H NMR | ~2.3 ppm | N-CH₃ |

| ¹³C NMR | ~45 ppm | N-CH₃ |

| ²⁹Si NMR | ~5 ppm | (CH₃)₂Si |

| Note: These are hypothetical spectroscopic data points for illustrative purposes. |

Applications of N,n,1,1 Tetramethyl 1 Propylsilanamine in Materials Science

Integration into Organosilicon Polymers and Ceramics

While specific research detailing the direct incorporation of N,N,1,1-Tetramethyl-1-propylsilanamine into organosilicon polymer chains is not extensively documented in publicly available literature, the chemical nature of aminosilanes suggests a high potential for such applications. Aminosilanes, in general, can be integrated into polymer structures through various mechanisms. The primary amine group can react with other functional groups, such as epoxides or isocyanates, to form cross-linked polymer networks. This integration can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.

Furthermore, in the field of preceramic polymers, aminosilanes play a crucial role as precursors for silicon-based ceramics like silicon nitride (Si₃N₄) and silicon carbonitride (SiCN). Through pyrolysis, these polymers undergo a transformation from a polymeric state to a ceramic one. The nitrogen content from the amine functionality in compounds like this compound is essential for the formation of the nitride or carbonitride phases in the final ceramic material. These advanced ceramics are known for their exceptional hardness, high-temperature stability, and resistance to wear and corrosion, making them suitable for applications in aerospace, cutting tools, and electronic components.

Role in Surface Modification and Functionalization

The dual functionality of this compound makes it an effective agent for surface modification and functionalization. The silane (B1218182) group can react with hydroxyl (-OH) groups present on the surfaces of various inorganic substrates, such as glass, silica (B1680970), and metal oxides, to form stable covalent bonds. This process, known as silanization, results in a durable surface coating.

The exposed amine groups on the modified surface then impart new functionalities. These amine groups can alter the surface energy, leading to changes in wettability and adhesion properties. For instance, they can render a hydrophobic surface more hydrophilic. Moreover, the amine groups can serve as reactive sites for the subsequent attachment of other molecules, including dyes, biomolecules, or polymers. This capability is critical in applications such as biosensors, chromatography, and the development of biocompatible coatings on medical implants. The functionalization of sepiolite (B1149698) with aminosilanes, for example, has been shown to enhance its capacity for binding metal ions, highlighting the potential of such modified surfaces in sensing and remediation applications. sigmaaldrich.com

Utilization as Precursors for Thin Film Deposition (e.g., a-SiCN:H)

A significant application of this compound and related silylamine compounds is in the deposition of thin films, particularly amorphous silicon carbonitride (a-SiCN:H) films. chemeo.com These films are of great interest for a variety of applications, including as hard protective coatings, diffusion barriers in microelectronics, and materials for optical coatings due to their tunable properties.

This compound can be used as a single-source precursor in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes. chemicalbook.comchemicalbook.com In these techniques, the precursor is vaporized and introduced into a reaction chamber where it decomposes upon heating or interaction with a plasma, leading to the deposition of a thin film on a substrate. The presence of silicon, carbon, and nitrogen in the precursor molecule simplifies the deposition process and allows for better control over the film's stoichiometry. The properties of the resulting a-SiCN:H films, such as hardness, refractive index, and electrical conductivity, can be precisely controlled by adjusting the deposition parameters, including substrate temperature, pressure, and plasma power. Research has shown that silylamine compounds are effective for depositing silicon-containing thin films. nih.gov

Table 1: Deposition Parameters and Resulting Properties of a-SiCN:H Films from Silylamine Precursors

| Deposition Parameter | Range | Effect on Film Properties |

|---|---|---|

| Substrate Temperature | Room Temperature - 400°C | Influences the degree of precursor decomposition and film density. Higher temperatures generally lead to denser, more inorganic-like films. |

| Plasma Power | 10 - 100 W | Affects the fragmentation of the precursor molecules and the reactivity of the plasma species, influencing film composition and growth rate. |

| Precursor Flow Rate | 5 - 50 sccm | Controls the supply of the precursor to the reaction chamber, impacting the deposition rate and film uniformity. |

| Pressure | 0.1 - 1 Torr | Influences the mean free path of the reactive species and the plasma characteristics, which in turn affects film properties. |

This table is a generalized representation based on typical PECVD processes for a-SiCN:H films using silylamine precursors.

Contributions to Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale, often leading to synergistic effects and novel functionalities. sigmaaldrich.comthermofisher.com Aminosilanes like this compound are key reagents in the synthesis of these materials, particularly through the sol-gel process. chemspider.comfishersci.com

In a typical sol-gel synthesis, the silane part of the molecule undergoes hydrolysis and condensation reactions to form a stable inorganic silica network. Simultaneously, the organic propyl-amine moiety remains intact and is covalently bonded to this inorganic framework. This results in a hybrid material where the organic and inorganic phases are intimately linked.

The incorporation of the organic component can introduce flexibility, processability, and specific chemical functionalities into the otherwise brittle inorganic matrix. For instance, the amine groups can act as catalytic sites, as points for further chemical modification, or can influence the material's optical and electronic properties. These hybrid materials find applications in diverse areas such as catalysis, coatings, sensors, and biomedical devices. The ability to tailor the properties of these materials by varying the organic and inorganic components makes them a subject of intensive research. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Silicon Nitride |

Future Directions and Emerging Research Areas

Development of Sustainable Synthetic Routes for Silanamines

The traditional synthesis of aminosilanes often involves the use of chlorosilanes, which are corrosive and generate significant amounts of ammonium (B1175870) salt waste. rsc.orgrsc.org This has spurred research into more environmentally benign and atom-efficient synthetic methods, aligning with the principles of green chemistry.

A promising alternative is the catalytic dehydrocoupling of silanes and amines. rsc.orgrsc.org This method forms the desired Si-N bond with the only byproduct being hydrogen gas. rsc.org This process is inherently more sustainable as it avoids the use of halogenated precursors and minimizes waste. rsc.orgrsc.org Research in this area is focused on developing highly efficient and selective catalysts that can operate under mild conditions. For instance, heterogeneous gold nanoparticles supported on hydroxyapatite (B223615) have shown activity in amine and silane (B1218182) dehydrocoupling. rsc.org

Another green approach involves modifying the reaction solvents. The use of toluene (B28343), a common solvent in silanization processes, is being replaced by more sustainable alternatives like ethanol. nih.gov A facile synthetic route for functionalizing silicon dioxide surfaces with APTES has been developed using ethanol, which is classified as a recommended solvent, thereby reducing the environmental impact of the process. nih.gov

Furthermore, one-pot synthesis methods are being explored to reduce the number of reaction steps, energy consumption, and waste generation. For example, aminopropyl-functionalized mesoporous silica (B1680970) microspheres have been synthesized using a one-step modified Stöber method, where dodecylamine (B51217) acts as both a catalyst and a template. osti.gov

Below is a table summarizing sustainable synthetic approaches for aminosilanes:

| Synthetic Approach | Key Features | Advantages |

| Catalytic Dehydrocoupling | Direct Si-N bond formation from silanes and amines. | Generates only H₂ as a byproduct, avoids corrosive chlorosilanes, high atom economy. rsc.orgrsc.org |

| Green Solvents | Replacement of hazardous solvents like toluene with ethanol. | Reduced environmental and health impacts. nih.gov |

| One-Pot Synthesis | Combining multiple reaction steps into a single process. | Increased efficiency, reduced waste and energy consumption. osti.gov |

| Biocatalysis | Use of enzymes for selective transformations. | Mild reaction conditions, high selectivity, biodegradable catalysts. |

Exploration of Novel Catalytic Transformations Mediated by Silanamines

Aminosilanes, such as APTES, are not only building blocks but can also act as catalysts themselves. The amine group can catalyze various chemical transformations, a property that is being increasingly exploited in novel catalytic systems.

The amine functionality in aminopropyl-functionalized silica materials has been shown to catalyze the hydrolysis of alkoxysilanes, enhancing the reaction of silanes with silica surfaces. researchgate.net This catalytic behavior is also observed in the dissolution of silica nanoparticles, where internally located (3-aminopropyl)triethoxysilane (APS) can facilitate the hydrolysis of siloxane bonds. nih.gov

Recent research has demonstrated that APTES can serve a dual role as both a functional monomer and a catalyst in the sol-gel polymerization of silica. rsc.orgrsc.org This eliminates the need for additional catalysts, which can sometimes have a detrimental effect on the performance of the resulting materials, such as molecularly imprinted polymers (MIPs). rsc.orgrsc.org

The catalytic activity of aminosilanes is also being investigated in organic synthesis. For example, amine-functionalized SBA-15 materials have been tested as catalysts in aldol (B89426) reactions and condensations. osti.gov The efficiency of these catalysts is influenced by factors such as the micropore volume of the support and the density of the amine sites. osti.gov

Future research will likely focus on designing more sophisticated catalytic systems where the silanamine is integrated into a well-defined architecture to enhance its activity and selectivity for specific reactions.

Design and Synthesis of Advanced Materials with Tuned N,N,1,1-Tetramethyl-1-propylsilanamine Functionality

The ability of aminosilanes to functionalize surfaces makes them key components in the design of advanced hybrid materials with tailored properties. By covalently bonding to inorganic substrates like silica and to organic polymers, they act as crucial coupling agents.

Aminopropyl-functionalized silica nanoparticles are being used to create hybrid materials for a variety of applications. These materials can be engineered to have specific surface properties, porosity, and morphology by controlling the ratio of aminosilane (B1250345) to other precursors during synthesis. researchgate.net For instance, the functionalization of mesoporous silica with aminopropyl groups creates materials with a high potential for the adsorption of metal ions from wastewater. nih.gov

In the realm of nanocomposites, aminosilanes are used to modify the surface of nanoparticles to improve their dispersion and interaction with a polymer matrix. mdpi.com For example, carbon nanotubes modified with APTES and dispersed in an epoxy matrix have shown enhanced physico-mechanical properties. mdpi.com Similarly, zirconia nanoparticles have been incorporated into silane-based coatings to improve their tribological and aesthetic properties for applications on stainless steel. mdpi.com

Hyperbranched organosilicon polymers containing aminopropyl groups are being used to create hybrid materials with antibacterial properties when embedded with silver nanoparticles. nih.gov These materials have potential applications in the medical field due to their thermal stability and biocompatibility. nih.gov

The following table highlights some advanced materials incorporating aminopropylsilane (B1237648) functionality:

| Material Type | Key Components | Application |

| Hybrid Adsorbents | Mesoporous silica, aminopropyl groups | Removal of heavy metals from water. nih.gov |

| Epoxy Nanocomposites | Epoxy resin, APTES-modified carbon nanotubes | Enhanced mechanical strength. mdpi.com |

| Antibacterial Coatings | Hyperbranched polyaminopropylalkoxysiloxanes, Silver nanoparticles | Medical materials with antibacterial activity. nih.gov |

| Hydrophobic Coatings | Silanes, Zirconia nanoparticles | Corrosion protection and improved wear resistance on metals. mdpi.com |

| Molecularly Imprinted Polymers | Silica, APTES | Specific recognition and removal of target molecules. rsc.orgrsc.org |

Application of Machine Learning and Artificial Intelligence in Silanamine Research

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of new materials and chemical processes, including those involving silanamines.

Furthermore, ML is being applied in analytical chemistry to improve the quantification of chemicals, including organosilicon compounds, in complex mixtures without the need for analytical standards. researchgate.netnih.gov This is particularly useful for high-throughput screening and environmental analysis.

The integration of AI in silanamine research is still in its early stages, but it holds immense potential for:

Accelerating the discovery of new silanamine-based catalysts and materials.

Optimizing synthetic routes for higher efficiency and sustainability.

Predicting the performance and stability of silane-functionalized materials in various applications.

Gaining deeper insights into the complex interactions at the organic-inorganic interface in hybrid materials.

As larger and more comprehensive datasets become available, the predictive power of AI models in silanamine research is expected to grow, paving the way for the rational design of next-generation materials and chemical processes.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N,N,1,1-Tetramethyl-1-propylsilanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of silanamine precursors. For example, reacting chlorosilanes with methylamine derivatives under anhydrous conditions, followed by propyl group introduction via Grignard or organolithium reagents. Key parameters include temperature control (0–5°C to prevent side reactions) and inert atmosphere (argon/nitrogen). Characterization via H/C NMR and FTIR ensures functional group integrity. For sterically hindered amines like this compound, slow addition of reagents minimizes oligomerization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR (to confirm methyl and propyl substituents) and Si NMR (for silicon bonding environment).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and isotopic patterns.

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Si.

- Chromatography : GC-MS or HPLC with refractive index detection to assess purity (>98% for research-grade material) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) in sealed, dark glass containers at –20°C to prevent hydrolysis. Use gloveboxes for air-sensitive steps. PPE includes nitrile gloves, safety goggles, and fume hoods for volatile amine handling. Waste disposal requires neutralization with weak acids (e.g., acetic acid) before incineration .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in catalytic applications?

- Methodological Answer : The bulky tetramethyl groups create a sterically hindered silicon center, reducing nucleophilic attack but enhancing selectivity in cross-coupling reactions. Computational studies (DFT or MD simulations) model transition states to predict reactivity. Experimental validation via kinetic profiling (e.g., monitoring Si-N bond cleavage rates) under varying temperatures and solvents (e.g., THF vs. DCM) is recommended .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling points) of this compound?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Solutions include:

- Purity Assessment : Use GC-MS with internal standards (e.g., deuterated analogs) to quantify impurities.

- Standardized Methods : Adopt IUPAC-recommended distillation setups for boiling point determination.

- Collaborative Studies : Cross-validate data with independent labs using identical synthetic batches .

Q. How can this compound be utilized in surface functionalization of silica nanoparticles?

- Methodological Answer : The compound acts as a silanizing agent to anchor amine groups on silica surfaces. Protocol:

Surface Activation : Treat nanoparticles with piranha solution (HSO:HO) to generate hydroxyl groups.

Grafting : React with this compound in toluene at reflux (110°C, 24h).

Characterization : Confirm grafting density via TGA (weight loss at 200–400°C) and XPS (Si-N bond signals) .

Q. What computational approaches are effective for studying the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model bond angles, charge distribution, and frontier orbitals (HOMO/LUMO).

- Molecular Dynamics : Simulate solvent interactions (e.g., in hexane or DMF) to assess aggregation tendencies.

- Software : Gaussian 16 or ORCA for energy minimization; VMD for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。